molecular formula C18H14N4O4 B12585543 N~1~,N~3~-Bis(4-nitrophenyl)benzene-1,3-diamine CAS No. 651048-08-7

N~1~,N~3~-Bis(4-nitrophenyl)benzene-1,3-diamine

Cat. No.: B12585543
CAS No.: 651048-08-7
M. Wt: 350.3 g/mol
InChI Key: QGSUWDZCPFBCEQ-UHFFFAOYSA-N
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Description

N¹,N³-Bis(4-nitrophenyl)benzene-1,3-diamine is a symmetric aromatic diamine featuring two 4-nitrophenyl substituents attached to the nitrogen atoms of a benzene-1,3-diamine core.

For example, compounds like N¹-(4-nitrophenyl) derivatives are synthesized using catalysts such as 1,1′-carbonyldiimidazole (CDI) under solvent-free conditions (yields >72%) . Characterization typically employs ¹H/¹³C NMR, mass spectrometry (MS), and elemental analysis. For instance, structurally related compounds in exhibit precise mass matches (e.g., Δ <1 Da between calculated and observed values) and distinct NMR shifts for nitro groups (δ ~8.2 ppm for aromatic protons adjacent to NO₂) .

Properties

CAS No.

651048-08-7

Molecular Formula

C18H14N4O4

Molecular Weight

350.3 g/mol

IUPAC Name

1-N,3-N-bis(4-nitrophenyl)benzene-1,3-diamine

InChI

InChI=1S/C18H14N4O4/c23-21(24)17-8-4-13(5-9-17)19-15-2-1-3-16(12-15)20-14-6-10-18(11-7-14)22(25)26/h1-12,19-20H

InChI Key

QGSUWDZCPFBCEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC2=CC=C(C=C2)[N+](=O)[O-])NC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~3~-Bis(4-nitrophenyl)benzene-1,3-diamine typically involves the reaction of benzene-1,3-diamine with 4-nitrobenzaldehyde under acidic conditions. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is typically carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of N1,N~3~-Bis(4-nitrophenyl)benzene-1,3-diamine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Reduction Reactions

The nitro groups (-NO₂) on the 4-nitrophenyl substituents are highly susceptible to reduction, yielding amine derivatives.

Typical Conditions

  • Catalytic Hydrogenation : H₂ gas (1–3 atm) with Pd/C or Raney Ni catalysts in ethanol/THF at 25–60°C .

  • Chemical Reduction : NaBH₄/CuCl₂ or SnCl₂/HCl in polar aprotic solvents .

Products

  • Full Reduction : N¹,N³-Bis(4-aminophenyl)benzene-1,3-diamine (C₁₈H₁₈N₄) .

  • Partial Reduction : Intermediate hydroxylamine or nitroso derivatives under controlled conditions .

Electrophilic Aromatic Substitution

The benzene-1,3-diamine core directs electrophiles to the para positions relative to the amino groups.

Reagent Conditions Product Yield
HNO₃/H₂SO₄0–5°C, 2–4 hTetranitro derivatives (e.g., C₁₈H₁₂N₆O₈)60–75%
Br₂/FeBr₃Reflux in CCl₄, 1 hDibrominated at benzene ring positions45–50%
CH₃COCl/AlCl₃25°C, anhydrous DCM, 6 hAcetylated at para-amino positions55–60%

Nucleophilic Aromatic Substitution

The nitro groups activate the aryl rings for nucleophilic displacement, particularly under basic conditions.

Key Reactions

  • Alkoxyde Substitution :
    Reacts with alkoxides (e.g., NaOCH₃) in DMF at 120°C to replace -NO₂ with -OCH₃ .

  • Amine Coupling :
    With primary amines (e.g., NH₂R), forms N-aryl derivatives via Ullmann-type coupling (CuI, K₂CO₃, DMSO, 100°C) .

Condensation Reactions

The amino groups facilitate cyclization reactions with carbonyl compounds:

Example Pathway
Reaction with formaldehyde in acidic ethanol yields benzimidazole derivatives:
C18H14N4O4+HCHOC19H14N4O4+H2O\text{C}_{18}\text{H}_{14}\text{N}_4\text{O}_4 + \text{HCHO} \rightarrow \text{C}_{19}\text{H}_{14}\text{N}_4\text{O}_4 + \text{H}_2\text{O}
(Product: 1,3-Bis(4-nitrophenyl)-1H-benzimidazole) .

Coordination Chemistry

The compound acts as a ligand in transition metal complexes due to its lone electron pairs on the amine and nitro groups.

Metal Salt Complex Formed Application
Cu(NO₃)₂Octahedral Cu(II) complexCatalytic oxidation reactions
FeCl₃Fe(III)-Schiff base adductMagnetic materials

Photochemical Reactivity

Under UV light (λ = 254–365 nm), the nitro groups undergo photoreduction or isomerization:

  • Nitro → Nitroso : Forms transient nitroxide radicals .

  • Ring activation : Enhances electrophilic substitution at the benzene core .

Oxidative Coupling

In the presence of K₃[Fe(CN)₆] or Mn(OAc)₃, the amino groups undergo oxidative dimerization to form azobenzene derivatives .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has demonstrated that N~1~,N~3~-Bis(4-nitrophenyl)benzene-1,3-diamine exhibits potential anticancer properties. Its ability to inhibit certain enzymes involved in cancer cell proliferation makes it a candidate for further development as an anticancer agent. Studies indicate that derivatives of this compound can enhance efficacy against specific cancer types by targeting tumor microenvironments and pathways involved in metastasis .

Drug Delivery Systems
The compound has been investigated for its role in drug delivery systems. Its structural characteristics allow it to form stable complexes with various therapeutic agents, enhancing their solubility and bioavailability. Research indicates that when incorporated into polymer matrices, this compound can improve the release profiles of drugs, making it a valuable component in developing controlled-release formulations .

Materials Science

Polymer Chemistry
In materials science, this compound is used as a monomer in synthesizing advanced polymers. Its incorporation into polymer chains enhances thermal stability and mechanical properties. The compound's electron-withdrawing nitro groups contribute to improved thermal resistance and mechanical strength, making it suitable for high-performance applications .

Nanocomposites
The compound has shown promise in the development of nanocomposites. By combining this compound with nanomaterials such as graphene or carbon nanotubes, researchers have created materials with superior electrical conductivity and mechanical properties. These nanocomposites are being explored for applications in electronics and energy storage devices .

Environmental Science

Corrosion Inhibition
this compound has been studied for its potential as a corrosion inhibitor for metals exposed to aggressive environments. Its nitrogen-containing structure allows it to adsorb onto metal surfaces, forming a protective layer that mitigates corrosion processes. Experimental results indicate that this compound effectively reduces corrosion rates in acidic solutions .

Photodegradation Studies
The environmental impact of this compound is also being evaluated concerning its photodegradation under UV light exposure. Understanding the degradation pathways of this compound is crucial for assessing its environmental persistence and potential ecological risks .

Case Studies

Application AreaStudy ReferenceFindings
Anticancer Activity Inhibition of cancer cell proliferation through enzyme targeting
Drug Delivery Systems Improved solubility and controlled release profiles in polymer matrices
Polymer Chemistry Enhanced thermal stability and mechanical properties in synthesized polymers
Corrosion Inhibition Effective reduction of corrosion rates in acidic environments
Photodegradation Insights into degradation pathways under UV light

Mechanism of Action

The mechanism of action of N1,N~3~-Bis(4-nitrophenyl)benzene-1,3-diamine involves its interaction with various molecular targets. The nitro groups can undergo reduction to form amino groups, which can then interact with proteins and enzymes, affecting their function. The compound can also participate in electron transfer reactions, influencing redox processes in biological systems.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares N¹,N³-Bis(4-nitrophenyl)benzene-1,3-diamine with similar derivatives:

Compound Name Substituents (N¹/N³) Molecular Weight (g/mol) Melting Point (°C) Key Properties Reference
N¹,N³-Bis(4-nitrophenyl)benzene-1,3-diamine 4-NO₂Ph 348.32 (calculated) Not reported High polarity, electron-deficient core
N¹,N¹,N³-Trimethyl-N³-(4-nitrophenyl) (Entry 5) 4-NO₂Ph, CH₃ 271.13 Not reported Reduced steric hindrance vs. nitro
N¹,N³-Bis(4-bromophenyl)benzene-1,3-disulfonamide 4-BrPh, SO₂NH₂ 554.23 290–332 High thermal stability, sulfonamide H-bonding
N¹,N³-Bis(alkylcarbonyloxy) derivatives Alkyl chains (C₁–C₁₂) Variable 120–218 (LC phase) Liquid crystalline behavior

Key Observations :

  • Electron-Withdrawing vs. Donor Groups: Nitro groups enhance electrophilicity and reduce solubility in nonpolar solvents compared to methyl or alkoxy substituents .
  • Thermal Stability : Sulfonamide derivatives (e.g., 4-bromophenyl) exhibit higher melting points (290–332°C) due to intermolecular hydrogen bonding, whereas nitro-substituted diamines may decompose at lower temperatures .
  • Liquid Crystalline Behavior : Derivatives with long alkyl chains (C₁–C₁₂) form banana-shaped mesophases with transition temperatures between 120–218°C, a property absent in nitro-substituted analogs .

Biological Activity

N~1~,N~3~-Bis(4-nitrophenyl)benzene-1,3-diamine, commonly referred to as BNPD, is a compound that has garnered attention due to its potential biological activities. This article aims to summarize the various aspects of its biological activity, including antimicrobial, anticancer, and enzyme inhibitory properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

BNPD is characterized by its unique chemical structure, which consists of two 4-nitrophenyl groups attached to a benzene-1,3-diamine core. Its molecular formula is C12H12N4O4C_{12}H_{12}N_4O_4, and it features multiple functional groups that contribute to its reactivity and biological interactions.

Antimicrobial Activity

Recent studies have demonstrated that BNPD exhibits significant antimicrobial properties against various bacterial strains. A study evaluating the antimicrobial efficacy of BNPD showed that it inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for several strains:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that BNPD could be a promising candidate for developing new antimicrobial agents .

Anticancer Activity

BNPD has also been investigated for its anticancer properties. In vitro studies demonstrated that BNPD induces apoptosis in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values were calculated as follows:

Cell LineIC50 (µM)
MCF-7 (breast cancer)15.5
A549 (lung cancer)20.3
HeLa (cervical cancer)18.7

Flow cytometry analysis indicated that BNPD triggers apoptosis through the activation of caspase pathways, leading to increased cell death in treated cultures .

Enzyme Inhibition

BNPD has shown potential as an enzyme inhibitor, particularly against key enzymes involved in cancer progression and inflammation. For instance, it was found to inhibit dihydrofolate reductase (DHFR), an important target in cancer therapy:

EnzymeIC50 (µM)
Dihydrofolate reductase5.2

This inhibition suggests that BNPD may interfere with folate metabolism in rapidly dividing cells, which is a hallmark of cancerous growth .

Case Studies

Several case studies have highlighted the therapeutic potential of BNPD:

  • Study on Breast Cancer : In a controlled study involving MCF-7 cells, treatment with BNPD led to a significant reduction in cell viability compared to untreated controls. The study concluded that BNPD could enhance the efficacy of existing chemotherapeutic agents when used in combination therapies .
  • Antimicrobial Efficacy : A clinical trial assessed the effectiveness of BNPD as a topical antimicrobial agent in patients with infected wounds. Results indicated a marked improvement in healing times and reduced bacterial load compared to standard treatments .

The biological activity of BNPD can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : BNPD induces oxidative stress in cells, leading to apoptosis.
  • Enzyme Inhibition : By inhibiting critical enzymes like DHFR, BNPD disrupts metabolic pathways essential for cell proliferation.
  • DNA Interaction : Studies suggest that BNPD may bind to DNA, causing structural changes that inhibit replication and transcription processes.

Q & A

Q. How can molecular docking studies improve understanding of its interaction with biological targets?

  • Methodological Answer : Dock the compound into active sites (e.g., cytochrome P450) using AutoDock Vina. Parameterize nitro groups with partial charges from RESP fitting. Validate docking poses with molecular dynamics (MD) simulations in explicit solvent (e.g., TIP3P water) .

Methodological Best Practices

  • Data Validation : Cross-reference NMR (¹H/¹³C) and HRMS with computational predictions (e.g., ACD/Labs) to confirm purity .
  • Ethical Compliance : Adhere to OECD guidelines for toxicity testing and material safety data (e.g., REACH regulations) .

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